Cas no 35141-73-2 (2,11-diethyl-2,3,11,12-tetrahydro-1H,10H-naphtho[1,2-e:8,7-e']bis[1,3]oxazine)
35141-73-2 structure
Product Name:2,11-diethyl-2,3,11,12-tetrahydro-1H,10H-naphtho[1,2-e:8,7-e']bis[1,3]oxazine
CAS No:35141-73-2
MF:C18H22N2O2
MW:298.379484653473
CID:1476408
PubChem ID:259164
Update Time:2025-04-21
2,11-diethyl-2,3,11,12-tetrahydro-1H,10H-naphtho[1,2-e:8,7-e']bis[1,3]oxazine Chemical and Physical Properties
Names and Identifiers
-
- 2,11-diethyl-2,3,11,12-tetrahydro-1H,10H-naphtho[1,2-e:8,7-e']bis[1,3]oxazine
- 35141-73-2
- DTXSID30293347
- NCIOpen2_005459
- NSC88838
- NSC-88838
-
- Inchi: 1S/C18H22N2O2/c1-3-19-9-14-16(21-11-19)7-5-13-6-8-17-15(18(13)14)10-20(4-2)12-22-17/h5-8H,3-4,9-12H2,1-2H3
- InChI Key: LIGFWCVDAATIEJ-UHFFFAOYSA-N
- SMILES: O1CN(CC)CC2C1=CC=C1C=CC3=C(CN(CC)CO3)C=21
Computed Properties
- Exact Mass: 298.16826
- Monoisotopic Mass: 298.168
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
- Complexity: 357
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 24.9Ų
Experimental Properties
- Density: 1.162
- Boiling Point: 443.2°C at 760 mmHg
- Flash Point: 131.9°C
- Refractive Index: 1.603
- PSA: 24.94
2,11-diethyl-2,3,11,12-tetrahydro-1H,10H-naphtho[1,2-e:8,7-e']bis[1,3]oxazine Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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